Diethylammonium (2,4,5-trichlorophenoxy)acetate
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Overview
Description
Diethylammonium (2,4,5-trichlorophenoxy)acetate is a chemical compound with the molecular formula C12H16Cl3NO3. It is known for its applications in various fields, including agriculture and scientific research. The compound is derived from 2,4,5-trichlorophenoxyacetic acid, which is a type of chlorophenoxyacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylammonium (2,4,5-trichlorophenoxy)acetate can be synthesized through the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethylammonium (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenoxyacetates.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyacetates .
Scientific Research Applications
Diethylammonium (2,4,5-trichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its effects on plant growth and development, particularly as a synthetic auxin.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of diethylammonium (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts on auxin receptors in plants, mimicking the natural plant hormone auxin.
Pathways Involved: It influences various signaling pathways related to cell elongation, division, and differentiation, leading to altered plant growth and development.
Comparison with Similar Compounds
Similar Compounds
(2,4,5-trichlorophenoxy)acetic acid: The parent compound from which diethylammonium (2,4,5-trichlorophenoxy)acetate is derived.
Dimethylammonium (2,4,5-trichlorophenoxy)acetate: A similar compound with dimethylamine instead of diethylamine.
Triethylammonium (2,4,5-trichlorophenoxy)acetate: Another related compound with triethylamine.
Uniqueness
This compound is unique due to its specific interaction with auxin receptors and its effectiveness as a synthetic auxin. Its chemical structure allows for specific binding and activity, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
23819-11-6 |
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Molecular Formula |
C12H16Cl3NO3 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
diethylazanium;2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C8H5Cl3O3.C4H11N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-5-4-2/h1-2H,3H2,(H,12,13);5H,3-4H2,1-2H3 |
InChI Key |
CFIABBBIDUBPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CC.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |
Origin of Product |
United States |
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